![molecular formula C8H18N2 B3225534 N-Isopropyl-1-methylpyrrolidin-3-amine CAS No. 1249795-36-5](/img/structure/B3225534.png)
N-Isopropyl-1-methylpyrrolidin-3-amine
Overview
Description
N-Isopropyl-1-methylpyrrolidin-3-amine, also known as IPMP or Isopropylphenidate, is a synthetic stimulant drug that belongs to the family of pyrrolidinophenethylamines. It is a derivative of methylphenidate, which is commonly used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, IPMP has gained popularity in recent years as a recreational drug due to its stimulant and euphoric effects.
Scientific Research Applications
N-Isopropyl-1-methylpyrrolidin-3-amine has been studied for its potential use in the treatment of ADHD, depression, and anxiety. It has also been investigated for its effects on cognitive function, memory, and learning. In addition, N-Isopropyl-1-methylpyrrolidin-3-amine has been used as a research tool to study the dopamine and norepinephrine neurotransmitter systems in the brain.
Mechanism of Action
N-Isopropyl-1-methylpyrrolidin-3-amine works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased stimulation and arousal, as well as improved cognitive function and mood.
Biochemical and Physiological Effects:
N-Isopropyl-1-methylpyrrolidin-3-amine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and dry mouth. In addition, N-Isopropyl-1-methylpyrrolidin-3-amine has been associated with increased euphoria, sociability, and energy. However, it can also cause anxiety, paranoia, and insomnia in some individuals.
Advantages and Limitations for Lab Experiments
N-Isopropyl-1-methylpyrrolidin-3-amine has several advantages as a research tool, including its ability to selectively target the dopamine and norepinephrine systems in the brain. It also has a relatively short half-life, making it easier to control and monitor in laboratory experiments. However, the recreational use of N-Isopropyl-1-methylpyrrolidin-3-amine has led to concerns about its potential for abuse and addiction, which could limit its usefulness as a research tool.
Future Directions
There are several future directions for research on N-Isopropyl-1-methylpyrrolidin-3-amine, including the development of new derivatives with improved therapeutic potential. In addition, further studies are needed to investigate the long-term effects of N-Isopropyl-1-methylpyrrolidin-3-amine use, as well as its potential for abuse and addiction. Finally, research is needed to identify the optimal dosing and administration methods for N-Isopropyl-1-methylpyrrolidin-3-amine in clinical and research settings.
In conclusion, N-Isopropyl-1-methylpyrrolidin-3-amine is a synthetic stimulant drug that has gained popularity in recent years as a recreational drug. However, it also has potential therapeutic applications and has been used as a research tool to study the dopamine and norepinephrine neurotransmitter systems in the brain. Further research is needed to fully understand the effects of N-Isopropyl-1-methylpyrrolidin-3-amine and its potential for abuse and addiction.
properties
IUPAC Name |
1-methyl-N-propan-2-ylpyrrolidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLMGWQXOIZRMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-1-methylpyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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